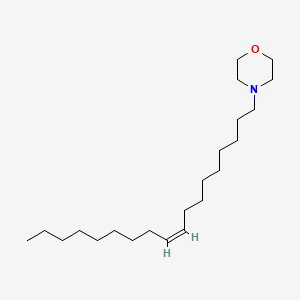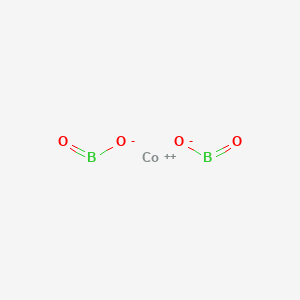
Diboron cobalt(2+) tetraoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diboron cobalt(2+) tetraoxide is a chemical compound with the molecular formula B2CoO4. It is known for its unique properties and potential applications in various fields, including chemistry, biology, and industry. The compound consists of two boron atoms, one cobalt atom, and four oxygen atoms, forming a complex structure that exhibits interesting chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diboron cobalt(2+) tetraoxide typically involves the reaction of cobalt salts with boron-containing reagents under controlled conditions. One common method is the reaction of cobalt(II) acetate with bis(pinacolato)diboron in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
Diboron cobalt(2+) tetraoxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species, often involving the transfer of electrons.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield cobalt(III) complexes, while reduction reactions can produce cobalt(0) species .
Applications De Recherche Scientifique
Diboron cobalt(2+) tetraoxide has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of diboron cobalt(2+) tetraoxide involves its interaction with molecular targets and pathways within a given system. For example, in catalytic reactions, the compound may facilitate the formation of reactive intermediates that drive the transformation of substrates into desired products. The cobalt center often plays a crucial role in these processes by coordinating with reactants and stabilizing transition states .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(pinacolato)diboron: A widely used diboron reagent in organic synthesis.
Bis(catecholato)borane: Another diboron compound with similar reactivity.
Cobalt(II) acetate: A cobalt-containing compound used in various chemical reactions.
Uniqueness
Diboron cobalt(2+) tetraoxide is unique due to its combination of boron and cobalt, which imparts distinct chemical properties and reactivity. Unlike other diboron compounds, it can participate in both boron-centered and cobalt-centered reactions, making it a versatile reagent in synthetic chemistry .
Propriétés
Numéro CAS |
38233-75-9 |
|---|---|
Formule moléculaire |
B2CoO4 |
Poids moléculaire |
144.56 g/mol |
Nom IUPAC |
cobalt(2+);oxido(oxo)borane |
InChI |
InChI=1S/2BO2.Co/c2*2-1-3;/q2*-1;+2 |
Clé InChI |
YOYNCZSAEFZAQB-UHFFFAOYSA-N |
SMILES canonique |
B(=O)[O-].B(=O)[O-].[Co+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



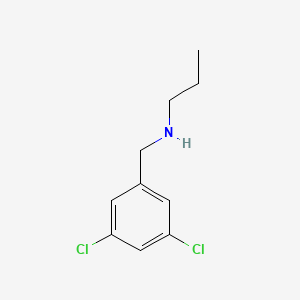
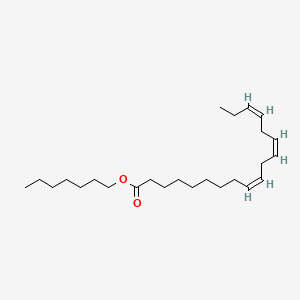
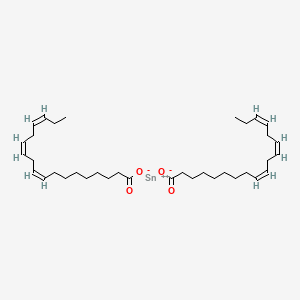

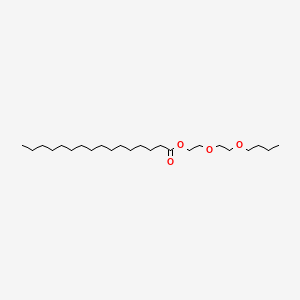


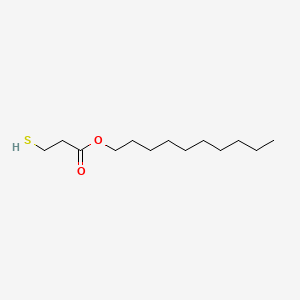
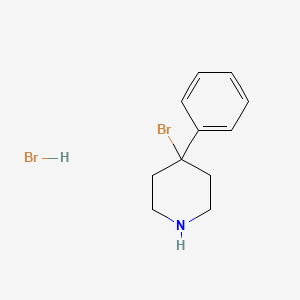
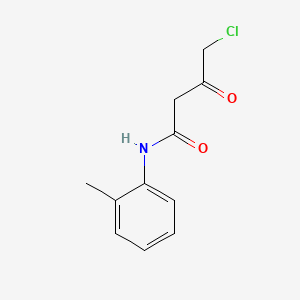
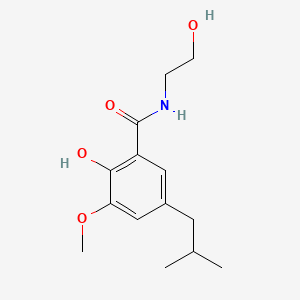
![2-[bis(2-hydroxyethyl)amino]ethanol;(2,3,5-trihydroxyphenyl)methanesulfonic acid](/img/structure/B15177459.png)
